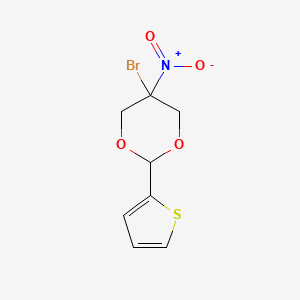
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a dioxane ring substituted with bromine, nitro, and thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane typically involves the reaction of 2-thiophenecarboxaldehyde with bromine and nitric acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final dioxane ring structure. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-bromo-2-(2-thienyl)-1,3-dioxane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and bromine substituents may play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(2-thienyl)-1,3-dioxane: Lacks the nitro group, which may result in different chemical and biological properties.
5-Nitro-2-(2-thienyl)-1,3-dioxane:
2-(2-Thienyl)-1,3-dioxane: Lacks both the bromine and nitro groups, serving as a simpler analog for comparison.
Uniqueness
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
486446-25-7 |
|---|---|
Fórmula molecular |
C8H8BrNO4S |
Peso molecular |
294.12 g/mol |
Nombre IUPAC |
5-bromo-5-nitro-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C8H8BrNO4S/c9-8(10(11)12)4-13-7(14-5-8)6-2-1-3-15-6/h1-3,7H,4-5H2 |
Clave InChI |
VMOULTSUORAOEL-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)C2=CC=CS2)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


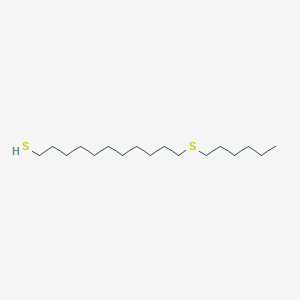
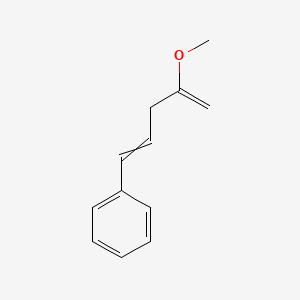
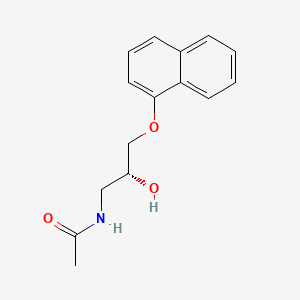
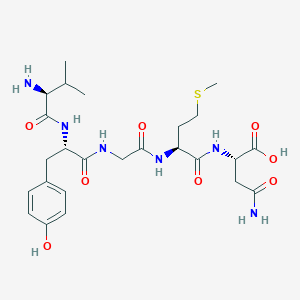
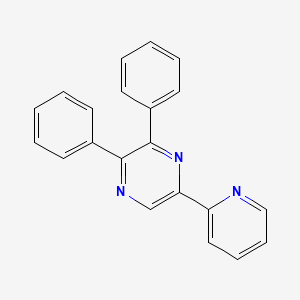
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
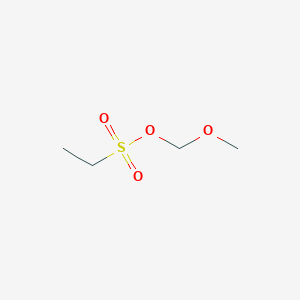
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
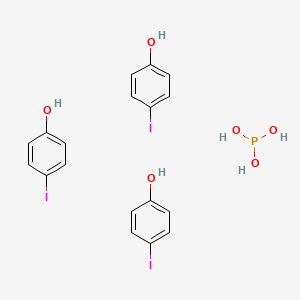
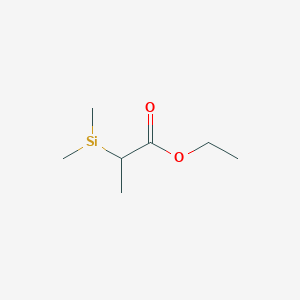
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)

